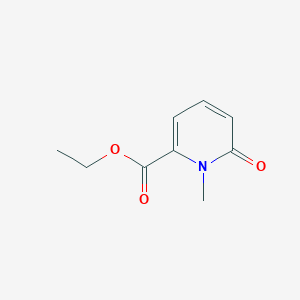![molecular formula C6H10N2O B15072979 3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15072979.png)
3-Azabicyclo[3.1.0]hexane-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azabicyclo[3.1.0]hexane-6-carboxamide is a nitrogen-containing heterocyclic compound. This compound is notable for its unique bicyclic structure, which includes a three-membered ring fused to a six-membered ring. The presence of nitrogen in the ring system makes it an important scaffold in medicinal chemistry, often used in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxamide typically involves cyclopropanation reactions. One common method is the dirhodium(II)-catalyzed cyclopropanation of ethyl diazoacetate with N-Boc-2,5-dihydropyrrole . This reaction can be conducted under low catalyst loadings and yields either the exo- or endo-isomers of the compound with high diastereoselectivity.
Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis . This approach has been shown to be efficient, with the synthesis starting from bromoacetyl bromide and 3-methyl-2-butenol, followed by a series of reactions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclopropanation reactions. These methods are optimized for high yield and purity, often using continuous flow techniques to generate diazo compounds and subsequent cyclopropanation reactions . The use of transition metal catalysts, such as rhodium or ruthenium, is common in these industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azabicyclo[3.1.0]hexane-6-carboxamide undergoes various chemical reactions, including:
Cyclopropanation: Formation of the bicyclic structure through cyclopropanation of alkenes with diazo compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving the nitrogen atom in the ring system.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atom.
Common Reagents and Conditions
Cyclopropanation: Ethyl diazoacetate, dirhodium(II) catalysts, and N-Boc-2,5-dihydropyrrole.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various isomers of the bicyclic compound, depending on the reaction conditions and catalysts used. For example, the cyclopropanation reaction can yield either the exo- or endo-isomers of this compound .
Wissenschaftliche Forschungsanwendungen
3-Azabicyclo[3.1.0]hexane-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold in the synthesis of antiviral medications, such as boceprevir and pf-07321332.
Biology: Studied for its potential as a protease inhibitor and its role in various biological pathways.
Industry: Employed in the large-scale production of pharmaceuticals and other biologically active compounds.
Wirkmechanismus
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. For example, it acts as a protease inhibitor by binding to the active site of the enzyme and preventing substrate access . The exact molecular pathways involved depend on the specific application and target enzyme.
Vergleich Mit ähnlichen Verbindungen
3-Azabicyclo[3.1.0]hexane-6-carboxamide can be compared with other similar compounds, such as:
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound used in antiviral medications.
3-Azabicyclo[3.1.0]hexane derivatives: Various derivatives with different substituents on the bicyclic ring system.
The uniqueness of this compound lies in its specific structure and the presence of the carboxamide group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-azabicyclo[3.1.0]hexane-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-6(9)5-3-1-8-2-4(3)5/h3-5,8H,1-2H2,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEUKLIFNNEVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)N)CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B15072912.png)




![1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine](/img/structure/B15072940.png)

![4-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B15072945.png)




![2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine](/img/structure/B15072975.png)
